molecular formula C5H5BrO B11919046 2-Bromo-4-methylfuran

2-Bromo-4-methylfuran

Katalognummer: B11919046
Molekulargewicht: 161.00 g/mol
InChI-Schlüssel: DFVQFHIWZDGNQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-methylfuran is an organic compound with the molecular formula C5H5BrO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom at the second position and a methyl group at the fourth position makes this compound unique and valuable in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylfuran can be synthesized through several methods. One common approach involves the bromination of 4-methylfuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the continuous bromination method is often employed. This involves accurately measuring and mixing bromine and 4-methylfuran, followed by maintaining the mixture in a reactor for a specific period to achieve full reaction. The reaction solution is then separated to obtain this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4-methylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 2-Bromo-4-methylfuran largely depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and addition reactions. The furan ring’s aromatic nature also plays a crucial role in its reactivity, allowing it to participate in electrophilic aromatic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound’s unique combination of a bromine atom and a methyl group on the furan ring makes it particularly valuable for specific synthetic applications. Its reactivity and ability to form various substituted products distinguish it from its analogs .

Eigenschaften

Molekularformel

C5H5BrO

Molekulargewicht

161.00 g/mol

IUPAC-Name

2-bromo-4-methylfuran

InChI

InChI=1S/C5H5BrO/c1-4-2-5(6)7-3-4/h2-3H,1H3

InChI-Schlüssel

DFVQFHIWZDGNQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=COC(=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.